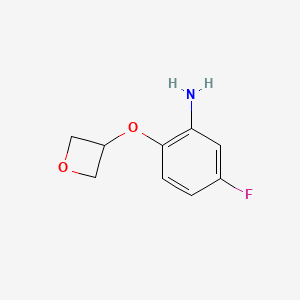

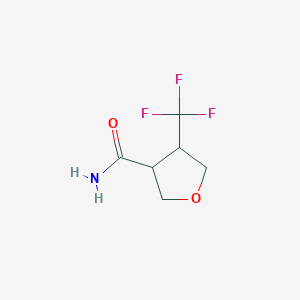

![molecular formula C27H41N3O B2725386 4-tert-butyl-3'-[(4-tert-butylcyclohexylidene)amino]-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one CAS No. 488724-98-7](/img/structure/B2725386.png)

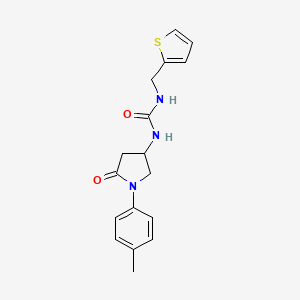

4-tert-butyl-3'-[(4-tert-butylcyclohexylidene)amino]-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-tert-Butylcyclohexanone” is an organic compound with the molecular formula C10H18O and a molecular weight of 154.25 . It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of “4-tert-Butylcyclohexanone” involves the hydrogenation of p-tert-butylphenol . A solution of 4-tert-butylcyclohexanol in toluene is added to a mixture of N-Chlorosuccinimide (NCS) and Dimethyl sulfoxide (DMSO) cooled to -25 C° .Physical And Chemical Properties Analysis

“4-tert-Butylcyclohexanone” is a white to almost white crystalline powder . It has a melting point of 47-50 °C and a boiling point of 113-116 °C/20 mmHg . It is soluble in alcohol and ethanol, but insoluble in water .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The chemical compound belongs to a class of molecules that have been explored for their unique photochemical and structural properties. Studies have focused on the synthesis and photochemistry of related analogs, revealing insights into their molecular conformation and aggregation behaviors. For instance, research on quinoline analogs of the perimidinespirohexadienone family highlighted their photochromic characteristics, including the determination of molar absorptivities and quantum yield measurements for photoisomerization processes (Moerdyk et al., 2009). Moreover, studies on fused pyrazoles and their pi-stacked dimers and sheets provide a foundational understanding of the molecular structures related to spiropyrazolone derivatives (Low et al., 2004).

Green Synthesis and Environmental Applications

The green synthesis of quinazolinone derivatives, including spiro[cyclohexane-1,2'-(1'H)-quinazolin]-4'(3'H)-one, showcases an environmentally benign approach to creating these compounds under aqueous or solventless conditions. Such methodologies not only contribute to the sustainable production of these molecules but also open avenues for their application in eco-friendly processes and materials science (Miklós & Fülöp, 2010).

Photodynamic Therapy and Medicinal Chemistry

Spiro-quinazolinone derivatives have been explored for their potential in photodynamic therapy and as antitumor agents. Their ability to induce cell cycle arrest and trigger apoptosis in cancer cells, as demonstrated in studies with leukemia stem-like KG1-a cells, highlights the therapeutic potential of these compounds. The down-regulation of critical proteins such as Survivin and Bcl2 by these derivatives underscores their significance in the development of new cancer treatments (Rahimian et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

4'-tert-butyl-3-[(4-tert-butylcyclohexylidene)amino]spiro[1H-quinazoline-2,1'-cyclohexane]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N3O/c1-25(2,3)19-11-13-21(14-12-19)29-30-24(31)22-9-7-8-10-23(22)28-27(30)17-15-20(16-18-27)26(4,5)6/h7-10,19-20,28H,11-18H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGQSZJVWXAJBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=NN2C(=O)C3=CC=CC=C3NC24CCC(CC4)C(C)(C)C)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-3'-[(4-tert-butylcyclohexylidene)amino]-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

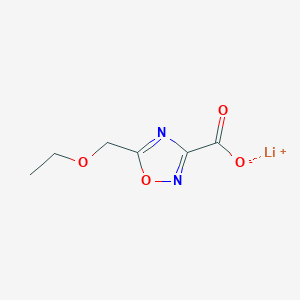

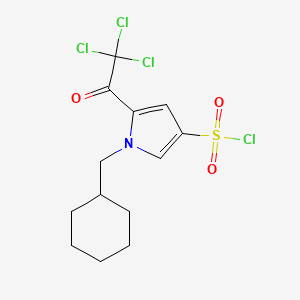

![1-(4-Chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2725304.png)

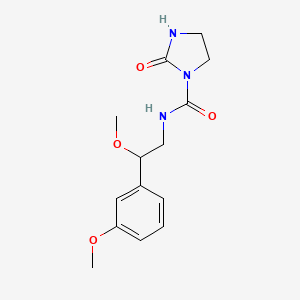

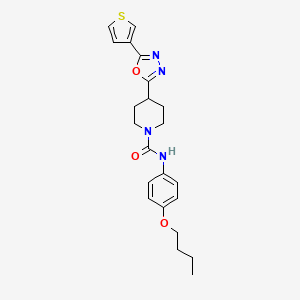

![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2725307.png)

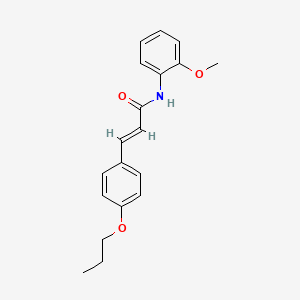

![2-(3-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725313.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2725316.png)

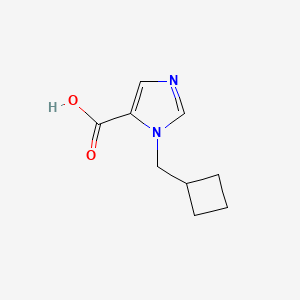

![3-[[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2725319.png)